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Compound of Interest

Compound Name: EB 1089

Cat. No.: B1236961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
EB 1089 (Seocalcitol) is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the

hormonally active form of vitamin D. Developed to leverage the anti-proliferative and pro-

differentiating effects of vitamin D while minimizing hypercalcemic side effects, EB 1089 has

demonstrated significant anti-tumor activity in a range of preclinical animal models. This

technical guide provides a comprehensive overview of the preclinical studies of EB 1089,

detailing its efficacy in various cancer models, its mechanism of action, and its toxicological

profile. The information is presented with a focus on quantitative data, detailed experimental

protocols, and visual representations of key biological pathways and experimental workflows to

support further research and development.

Anti-Tumor Efficacy in Animal Models
EB 1089 has shown potent anti-tumor effects in several well-established animal models of

cancer, including breast, colon, and hormone-induced mammary carcinomas.

Human Breast Cancer Xenograft Models
1.1.1. MCF-7 Xenograft Model

Studies utilizing MCF-7 human breast cancer cells, which are estrogen receptor-positive, have

demonstrated the efficacy of EB 1089 in inhibiting tumor growth in nude mice.
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Quantitative Data Summary: EB 1089 in MCF-7 Xenografts

Treatment
Group

Dose

Mean
Tumor
Volume
Change
(mm³)

Final Tumor
Volume
(mm³)

% Tumor
Growth
Inhibition

Reference

Control

(Vehicle)
-

272.3 ± 113.2

(over 2

weeks)

631.1 ± 65.9

(at 2 weeks)
- [1]

EB 1089 60 pmol/day

3.6 ± 15.6

(over 2

weeks)

351.2 ± 80.4

(at 2 weeks)
~44% [1]

Control

(Vehicle)
-

366.6 ± 53.6

(over 4

weeks)

1716.0 ±

217.7 (at 5

weeks)

- [1]

EB 1089 45 pmol/day

53.2 ± 56.9

(over 4

weeks)

428.6 ± 274.0

(at 5 weeks)
~75% [1]

Experimental Protocol: MCF-7 Xenograft Study

Animal Model: Ovariectomized female nude mice.

Cell Line: MCF-7 human breast cancer cells.

Tumor Induction: Subcutaneous injection of MCF-7 cells suspended in Matrigel.

Treatment: Once tumors reached a palpable size, mice were treated with EB 1089 or vehicle

control.

Tumor Measurement: Tumor volume was measured regularly using calipers and calculated

with the formula: Volume = (width)² × (length)/2.[2]

Endpoint: Tumor growth was monitored over several weeks.
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Experimental Workflow: MCF-7 Xenograft Model

Preparation

Tumor Induction

Treatment & Monitoring

Endpoint Analysis

MCF-7 Cell Culture

Subcutaneous Injection
of MCF-7 cells in Matrigel

Ovariectomized Nude Mice

Tumor Growth to
Palpable Size

Randomization into
Control & EB 1089 Groups

Daily Administration of
EB 1089 or Vehicle

Tumor Volume Measurement
(Calipers)

Comparison of Tumor
Growth Curves

Click to download full resolution via product page

Workflow for MCF-7 Xenograft Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1236961?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.1.2. MDA-MB-231 Bone Metastasis Model

In a model of bone metastasis using intracardiac injection of MDA-MB-231 human breast

cancer cells, EB 1089 demonstrated the ability to prevent skeletal metastasis and prolong

survival time in nude mice.

Experimental Protocol: MDA-MB-231 Intracardiac Injection Model

Animal Model: Female nude mice.

Cell Line: MDA-MB-231 human breast cancer cells (bone-seeking variants are often used).

[3]

Tumor Induction: Injection of MDA-MB-231 cells into the left cardiac ventricle to introduce

tumor cells into the arterial circulation.[4][5]

Treatment: Concurrent with tumor cell injection, mice are treated with EB 1089 or vehicle.

Endpoint Analysis: Development of bone metastases is monitored through imaging

techniques (e.g., bioluminescence, radiography) and histological analysis of bone tissue.

Survival is also a key endpoint.[4][6]

Experimental Workflow: Bone Metastasis Model
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Workflow for MDA-MB-231 Bone Metastasis Studies

Human Colon Cancer Xenograft Model
1.2.1. LoVo Xenograft Model

EB 1089 has been shown to be a potent anti-proliferative agent against human colon cancer in

a nude mouse model using the LoVo cell line.

Quantitative Data Summary: EB 1089 in LoVo Xenografts
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Treatment
Group

Dose
(µg/kg/day)

Duration of
Treatment

Mean
Tumor
Volume (%
of Control)

Proliferatin
g Cell
Nuclear
Antigen
(PCNA)
Index (%)

Reference

Control

(Isopropanol)
- 20 days 100 30 [1]

EB 1089 0.1 20 days 51-59 8 [1]

Control

(Isopropanol)
- 22 days 100 - [1]

EB 1089 0.5 22 days 49 - [1]

Note: A dose of 2.5 µg/kg/day resulted in weight loss and hypercalcemia, indicating toxicity at

this level.[1]

Experimental Protocol: LoVo Xenograft Study

Animal Model: BALB/c Nu/Nu nude mice.

Cell Line: LoVo human colon cancer cells.

Tumor Induction: Subcutaneous inoculation of 10⁶ LoVo cells.

Treatment: EB 1089 dissolved in isopropanol was administered intraperitoneally and orally

on alternate days. Control animals received the vehicle alone.[1]

Tumor Measurement: Tumor volumes were estimated using the formula: 0.5 x length x

(width)².[1]

Biomarker Analysis: The tumor kinetic index was determined by immunohistochemical

detection of PCNA.[1]

Chemically-Induced Mammary Tumor Model
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1.3.1. N-nitroso-N-methylurea (NMU)-Induced Mammary Tumors in Rats

The NMU-induced rat mammary carcinoma model is a well-established model that closely

mimics human breast cancer. This model has been used to evaluate the efficacy of EB 1089.

Experimental Protocol: NMU-Induced Mammary Tumor Model

Animal Model: Female Sprague-Dawley or Wistar-Furth rats.[7][8]

Carcinogen: N-nitroso-N-methylurea (NMU).

Tumor Induction: Intraperitoneal injections of NMU (e.g., 50 mg/kg body weight) at specific

ages (e.g., 50, 80, and 110 days old).[7]

Treatment: Once tumors are established, rats are treated with EB 1089 or vehicle.

Tumor Monitoring: Tumor size is measured with calipers, and tumor incidence and latency

are recorded.[7][8]

Histopathology: Tumors are histologically classified to determine their characteristics.[9][10]

Mechanism of Action
The anti-tumor effects of EB 1089 are mediated through its interaction with the Vitamin D

Receptor (VDR), leading to the modulation of several key cellular pathways involved in cell

proliferation, differentiation, and apoptosis.

Vitamin D Receptor (VDR) Signaling Pathway
EB 1089, as a VDR agonist, binds to the VDR. This ligand-receptor complex then

heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates

to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of

target genes, thereby regulating their transcription.[11]

VDR Signaling Pathway
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Simplified VDR Signaling Pathway

Induction of Apoptosis
A key mechanism of EB 1089's anti-tumor activity is the induction of apoptosis (programmed

cell death). This is achieved, in part, by modulating the expression of the Bcl-2 family of

proteins, which are critical regulators of the intrinsic apoptotic pathway.
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EB 1089-Induced G1 Cell Cycle Arrest

Pharmacokinetics and Toxicology
Pharmacokinetics
Pharmacokinetic studies of Seocalcitol (EB 1089) have been conducted in rats and minipigs.
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Pharmacokinetic Parameters of Seocalcitol in Rats

Parameter Male Rat Female Rat

Serum T₁/₂ 3 hours 8 hours

Liver/Serum Concentration

Ratio (at Tₘₐₓ)
10-fold higher in liver 10-fold higher in liver

Reference:[12]

The major metabolites identified in the liver are various isomers of 26-hydroxy Seocalcitol. [12]

Toxicology
A key advantage of EB 1089 is its reduced calcemic activity compared to calcitriol. [6]However,

dose-limiting toxicity in the form of hypercalcemia has been observed at higher doses.

Toxicology Summary

Animal Model Dose
Observed
Toxicities

Reference

Nude Mice (LoVo

Xenograft)
2.5 µg/kg/day

Weight loss,

hypercalcemia
[1]

While specific No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose, 50% (LD50)

values for EB 1089 were not detailed in the reviewed literature, toxicology studies for other

vitamin D analogs provide some context. For instance, in 6-month studies with paricalcitol, the

NOAEL in rats was 0.1 µg/kg/dose and in dogs was 0.02 µg/kg/dose. [13]It is important to note

that these values are for a different compound and may not be directly applicable to EB 1089.

Conclusion
The preclinical data for EB 1089 strongly support its potential as an anti-cancer agent. Its

efficacy in inhibiting tumor growth and metastasis in various animal models, coupled with a

well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.researchgate.net/figure/Schematic-model-of-apoptosis-regulation-by-Bcl-2-members-protein-family-Apoptosis-is_fig2_321245434
https://www.researchgate.net/figure/Schematic-model-of-apoptosis-regulation-by-Bcl-2-members-protein-family-Apoptosis-is_fig2_321245434
https://www.benchchem.com/product/b1236961?utm_src=pdf-body
https://www.researchgate.net/figure/Common-analysis-of-mouse-models-of-bone-metastases-In-total-1-105-4T1-or-5-10_fig3_354812423
https://academic.oup.com/endo/article/139/4/2102/2988371
https://www.benchchem.com/product/b1236961?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/98/20819_Zemplar_pharmr_P3.pdf
https://www.benchchem.com/product/b1236961?utm_src=pdf-body
https://www.benchchem.com/product/b1236961?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


makes it a compelling candidate for further development. The reduced hypercalcemic potential

compared to the natural vitamin D hormone is a significant advantage. This technical guide

provides a consolidated resource of the key preclinical findings to aid researchers and drug

development professionals in the continued investigation of EB 1089 and other vitamin D

analogs for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Preclinical Profile of EB 1089: An In-Depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236961#preclinical-studies-of-eb-1089-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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